(4R)-4-(Benzyloxy)pentanal
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Overview
Description
(4R)-4-(Benzyloxy)pentanal is an organic compound that belongs to the class of aldehydes. It features a benzyloxy group attached to the fourth carbon of a pentanal chain. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(Benzyloxy)pentanal can be achieved through several methods:
Aldol Condensation: One common method involves the aldol condensation of benzaldehyde with a suitable aldehyde precursor, followed by selective reduction and protection of the hydroxyl group.
Grignard Reaction: Another approach is the Grignard reaction, where a Grignard reagent is reacted with a suitable aldehyde to form the desired product.
Industrial Production: Industrial production methods may involve catalytic processes and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(Benzyloxy)pentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
Oxidation: Benzyloxy-pentanoic acid.
Reduction: Benzyloxy-pentanol.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
(4R)-4-(Benzyloxy)pentanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (4R)-4-(Benzyloxy)pentanal depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: It may influence metabolic pathways, signal transduction, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-(Benzyloxy)pentanal: The enantiomer of (4R)-4-(Benzyloxy)pentanal with similar but distinct properties.
4-(Benzyloxy)butanal: A shorter chain analog with different reactivity and applications.
4-(Benzyloxy)hexanal: A longer chain analog with different physical and chemical properties.
Properties
CAS No. |
646057-45-6 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(4R)-4-phenylmethoxypentanal |
InChI |
InChI=1S/C12H16O2/c1-11(6-5-9-13)14-10-12-7-3-2-4-8-12/h2-4,7-9,11H,5-6,10H2,1H3/t11-/m1/s1 |
InChI Key |
NZQZEYKPLUFQLF-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](CCC=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(CCC=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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